![molecular formula C8H12N4O B1482096 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2091198-73-9](/img/structure/B1482096.png)
1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, also known as EATC, is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. EATC is a highly reactive compound and has been found to possess a wide range of biological activities. It has been used in the synthesis of a variety of pharmaceuticals and has been studied for its potential to act as a therapeutic agent in various diseases.
Scientific Research Applications
1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. In addition, 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has been used in the synthesis of a variety of pharmaceuticals, such as anti-fungal agents, anti-bacterial agents, and anti-viral agents. It has also been studied for its potential to act as a therapeutic agent in various diseases, including cancer, HIV, and Alzheimer’s disease.
Mechanism Of Action
The exact mechanism of action of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. It is also thought to interact with cellular receptors and modulate signal transduction pathways. In addition, 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has been found to induce apoptosis in cancer cells, suggesting that it may have an anti-tumor effect.
Biochemical and Physiological Effects
1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. In addition, it has been found to induce apoptosis in cancer cells, suggesting that it may have an anti-tumor effect. In addition, 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has been found to modulate signal transduction pathways and interact with cellular receptors.
Advantages And Limitations For Lab Experiments
1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several advantages that make it a useful compound for laboratory experiments. It is highly reactive and can be easily synthesized using a variety of methods. In addition, it has a wide range of biological activities and has been found to have an anti-tumor effect. However, there are some limitations to using 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde in laboratory experiments. It is a highly reactive compound and can be difficult to handle and store. In addition, the exact mechanism of action of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is not fully understood, which can limit its use in certain experiments.
Future Directions
The potential applications of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde are vast and there are many potential future directions for its use. Some potential future directions include further investigation of its anti-tumor effects, its potential use in the development of new pharmaceuticals, and its potential use as a therapeutic agent in various diseases. In addition, further research into the mechanism of action of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde could lead to the development of new drugs and treatments. Finally, further research into the biochemical and physiological effects of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde could lead to new insights into the role of this compound in the body.
properties
IUPAC Name |
1-(1-ethylazetidin-3-yl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-2-11-4-8(5-11)12-3-7(6-13)9-10-12/h3,6,8H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYFYCJIWKSWSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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